4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride
Description
4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride is a piperidine derivative featuring a methylsulfonyl-ethoxy substituent at the 4-position of the piperidine ring. As a hydrochloride salt, it is typically a crystalline solid with applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting ion channels or receptors .
Molecular Formula: C₈H₁₆ClNO₃S (calculated) Molecular Weight: ~265.7 g/mol (estimated) Key Functional Groups:
- Piperidine core (C₅H₁₁N)
- Ethoxy linker (OCH₂CH₂)
- Methylsulfonyl group (SO₂CH₃)
- Hydrochloride counterion
Properties
IUPAC Name |
4-(2-methylsulfonylethoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.ClH/c1-13(10,11)7-6-12-8-2-4-9-5-3-8;/h8-9H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYZXYNJKSCSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC1CCNCC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 2-chloroethyl methyl sulfone.
Reaction: The piperidine is reacted with 2-chloroethyl methyl sulfone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms 4-(2-(Methylsulfonyl)ethoxy)piperidine.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-(2-(Methylsulfonyl)ethoxy)piperidine.
Industrial Production Methods
In an industrial setting, the production of 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to mix the starting materials and reagents.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
- Antimicrobial Activity
-
Neuroprotective Effects
- Compounds containing piperidine rings are known for their neuroprotective effects. Studies have demonstrated that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for treating neurodegenerative diseases like Alzheimer's. For instance, some derivatives exhibited substantial AChE inhibition, suggesting potential therapeutic applications in cognitive disorders .
-
Inhibition of Monoamine Oxidase
- Similar compounds have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of serotonin and norepinephrine, thereby influencing mood and behavior positively.
- Anticancer Activity
Antimicrobial Efficacy Against Mycobacterium tuberculosis
This study highlights the compound's effectiveness as an anti-tuberculosis agent when combined with other therapies.
Neuroprotective Effects
The inhibition of AChE suggests potential applications in treating Alzheimer's disease.
Anticancer Mechanism
These findings indicate the compound's potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The methylsulfonyl-ethoxy group distinguishes this compound from other piperidine derivatives. Below is a comparison with structurally related compounds:
Key Observations :
Pharmacological and Toxicological Profiles
- Acute Toxicity : Piperidine hydrochlorides generally require precautions against inhalation, skin contact, and eye exposure. For example, 4-(Diphenylmethoxy)piperidine HCl is classified as harmful with delayed effects .
Biological Activity
4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylsulfonyl group and an ethoxy moiety. Its molecular formula is , with a molecular weight of approximately 250.78 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉ClN₂O₃S |
| Molecular Weight | 250.78 g/mol |
| SMILES | CC(CS(=O)(=O)OCC)N1CCCCC1Cl |
Synthesis
The synthesis of 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride typically involves the following steps:
- Formation of the Piperidine Ring : The piperidine structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Methylsulfonyl Group : This is achieved via nucleophilic substitution reactions.
- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt for improved solubility and stability.
The biological activity of 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride is primarily attributed to its interaction with specific receptors or enzymes, modulating their activity and influencing various signaling pathways. The exact targets are still under investigation but may include:
- Neurotransmitter Receptors : Potential modulation of dopamine and serotonin pathways.
- Enzymatic Inhibition : Possible inhibition of acetylcholinesterase, similar to other piperidine derivatives that show promise in treating neurodegenerative diseases.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound, focusing on its efficacy against various biological targets:
- Antitumor Activity : Preliminary in vitro studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating moderate potency .
- Anti-inflammatory Effects : In models of inflammation, the compound has shown potential in reducing pro-inflammatory cytokines, suggesting a role in modulating immune responses .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of related piperidine derivatives in models of Alzheimer's disease. The results indicated that compounds with similar structures could reduce amyloid plaque formation and improve cognitive function in animal models .
- Antimicrobial Activity : Research focused on the antimicrobial properties revealed that 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 4 µg/mL .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. For example, piperidine derivatives with sulfonyl groups are often prepared by reacting piperidine precursors with methanesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) . Yield optimization requires precise stoichiometric control, inert atmospheres (N₂/Ar), and temperature modulation (e.g., reflux at 40–60°C). Post-synthesis purification via silica gel chromatography (eluent: chloroform/methanol/ammonia mixtures) improves purity . Monitoring reaction progress with TLC or HPLC is critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen environments .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion at m/z calculated for C₉H₁₈ClNO₃S).
- Melting Point Analysis : Compare observed melting points (e.g., ~219°C with decomposition) to literature values .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid contact with strong oxidizers (e.g., peroxides) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), then dispose as hazardous waste .
- Emergency Procedures : For skin/eye contact, rinse with copious water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies in triplicate to confirm activity thresholds .
- Meta-Analysis : Compare data across studies using tools like Prism or R to identify outliers or confounding factors .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation via LC-MS to identify hydrolytic byproducts (e.g., piperidine ring cleavage) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential Scanning Calorimetry (DSC) can reveal polymorphic transitions .
- Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation with UV spectrophotometry .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., opioid receptors). Validate with crystallographic data if available .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Studies : Corrogate substituent effects (e.g., sulfonyl vs. methoxy groups) on activity using descriptors like logP and polar surface area .
Q. What advanced techniques are suitable for analyzing environmental impacts of this compound?
- Methodological Answer :
- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition) .
- Biodegradation : Use OECD 301F tests to measure microbial degradation in aqueous systems .
- Soil Mobility : Column chromatography with soil samples to determine adsorption coefficients (Kd) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
